Benzyldiphenylphosphine oxide
Overview
Description
Benzyldiphenylphosphine oxide is a chemical compound used in various scientific experiments due to its unique properties. It is an antiarthritic agent and an inhibitor of cathepsin B .
Synthesis Analysis
A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) . Benzyldiphenylphosphine oxide (BDPPO) was synthesized and used as a control to study the effect of the fluorine atom in BFPPO on the dielectric properties of the corresponding EP thermosets .Molecular Structure Analysis
Benzyldiphenylphosphine oxide contains a total of 40 bonds; 23 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 phosphorane .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Benzyldiphenylphosphine oxide .Physical And Chemical Properties Analysis
Benzyldiphenylphosphine oxide has a molecular weight of 292.32 g/mol . It is a solid substance .Scientific Research Applications
Photochemistry :
- Zhao and Neckers (2000) investigated the photochemical reactions of substituted benzyldiphenylphosphine oxides, proposing alpha-cleavage from the singlet excited state as the primary process, and discussed the mechanisms for product formation in the presence of oxygen (Zhao & Neckers, 2000).
Chemical Synthesis :
- Davidson, Sheldon, and Trippett (1967) explored the reaction of tetraphenyldiphosphine with aromatic carboxylic acids, leading to the formation of substituted benzyldiphenylphosphine oxides (Davidson, Sheldon, & Trippett, 1967).
- Goda et al. (1974) studied the effects of different metals on the reactions of [Ph2PX]M with benzaldehyde and p-benzoquinone, producing various products including benzyldiphenylphosphine oxide (Goda, Gomi, Yoshifuji, & Inamoto, 1974).
- Zhong and Huang (2020) developed a method for synthesizing aryldiphenylphosphine oxides, showing potential applications in organic synthesis (Zhong & Huang, 2020).
Photocatalysis :
- Quint et al. (2016) reported the synthesis of highly functionalized benzo[b]phosphole oxides under photocatalytic conditions, indicating potential applications in photocatalysis (Quint et al., 2016).
Material Science :
- Tan et al. (2016) synthesized (m-bromophenyl)diphenylphosphine oxide for use in organic light-emitting diodes (OLEDs), highlighting its application in electronic materials (Tan et al., 2016).
Photophysics :
- Sanji et al. (2008) investigated the base-mediated cyclization reaction of 2-alkynylphenylphosphine oxides to synthesize benzo[b]phosphole oxides with intense blue-green fluorescence, suggesting applications in photophysics (Sanji, Shiraishi, Kashiwabara, & Tanaka, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diphenylphosphorylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGAOFONOFYCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183772 | |
Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldiphenylphosphine oxide | |
CAS RN |
2959-74-2 | |
Record name | Diphenyl(phenylmethyl)phosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2959-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, diphenyl(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyldiphenylphosphine oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.